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Bicyclo[3.1.0]hexa-3,5-dien-2-one

Cat. No.: B14268555
CAS No.: 133985-05-4
M. Wt: 92.09 g/mol
InChI Key: PIRNYZWECGQPSW-UHFFFAOYSA-N
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Description

Context within Strained Bicyclic Ring Systems

Bicyclo[3.1.0]hexa-3,5-dien-2-one is characterized by the fusion of a cyclopropane (B1198618) ring and a cyclopentenone ring. This arrangement results in significant ring strain, a consequence of the deviation of bond angles from the ideal values and the steric interactions between the rings. The presence of the three-membered ring is a key structural motif that governs the compound's high reactivity and propensity for rearrangements. nih.gov

Theoretical studies, employing methods such as density functional theory (B3LYP and M05-2X) and ab initio CASSCF and CASPT2, have been crucial in understanding the energetic landscape of this molecule. bohrium.com These calculations have revealed that the parent compound, 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one, is a highly strained cyclopropene (B1174273). irbbarcelona.org One of the most remarkable features of this system is its thermal rearrangement to 4-oxocyclohexa-2,5-dienylidene, a process that can occur via heavy-atom tunneling even at cryogenic temperatures. nih.govirbbarcelona.org This rearrangement underscores the thermodynamic instability of the bicyclic system, driven by the release of ring strain.

The strain energy of bicyclo[3.1.0]hex-3-en-2-one derivatives has been calculated to be substantial, influencing their stability and chemical behavior. For instance, the strain energy for 4,4-dimethylbicyclo[3.1.0]hexa-1(6),2-diene, a related system, is estimated to be around 75 kcal/mol, which is significantly higher than that of cyclopropene itself. This high strain energy is a direct consequence of the fused ring system and the presence of the double bond within the five-membered ring.

Table 1: Calculated Energetic Properties of this compound and Related Species

Compound/SpeciesPropertyValueMethodReference
1H-Bicyclo[3.1.0]hexa-3,5-dien-2-oneRing Opening Activation Barrier2.6 ± 0.2 kcal/molExperimental/Computational researchgate.net
1H-Bicyclo[3.1.0]hexa-3,5-dien-2-oneEnergy Difference to Product< 2500 cm⁻¹ (exothermic)Experimental/Computational researchgate.net
1H-Bicyclo[3.1.0]hexa-3,5-dien-2-oneTunneling Rate Constant (3 K, Argon)1.2 x 10⁻⁶ s⁻¹Experimental nih.gov
1H-Bicyclo[3.1.0]hexa-3,5-dien-2-one Complex with H₂OTunneling Rate Increase Factor11Experimental nih.govnih.gov
1H-Bicyclo[3.1.0]hexa-3,5-dien-2-one Complex with CF₃ITunneling Rate Increase Factor23Experimental nih.govnih.gov

This table presents a selection of calculated and experimentally determined energetic parameters related to the reactivity of this compound, highlighting its strained nature and tendency to undergo rearrangement.

Historical Perspectives on Reactivity Studies of this compound Analogues

The study of the reactivity of this compound analogues is deeply intertwined with the broader history of organic photochemistry. A significant portion of the early understanding of these systems came from the investigation of the photorearrangements of 2,5-cyclohexadien-1-ones, which were found to produce bicyclo[3.1.0]hexenone derivatives as primary photoproducts. acs.org

A key development in this area was the "Type B" rearrangement of 6,6-disubstituted-bicyclo[3.1.0]-hex-3-en-2-ones, which were observed to yield 2,3-diaryl and 3,4-diaryl phenols. miami.edu These studies, dating back to the 1960s, established that the internal three-membered ring bond undergoes fission in the excited state, leading to a zwitterionic intermediate that subsequently rearranges. miami.edu

More recent research has focused on harnessing the reactivity of substituted bicyclo[3.1.0]hex-3-en-2-ones for synthetic purposes. For example, the photochemical rearrangement of these compounds has been developed into a method for the synthesis of 3-hydroxybenzoic acid derivatives and ortho-substituted phenols. researchgate.netcdnsciencepub.com These transformations highlight the influence of substituents on the reaction pathway, with the migratory aptitude of different groups at the 6-position determining the final product distribution. cdnsciencepub.com For instance, the photochemical rearrangement of 4-alkyl-4-carbomethoxy-2,5-cyclohexadien-1-one, which proceeds through a bicyclo[3.1.0]hex-3-en-2-one intermediate, shows exclusive migration of the carbomethoxy group. cdnsciencepub.com

The Pauson-Khand reaction has also been employed to synthesize 3-substituted-bicyclo[3.1.0]hex-3-en-2-ones, which can then be quantitatively converted to ortho-substituted phenols upon irradiation with UV light. researchgate.net These studies have not only expanded the synthetic utility of this class of compounds but have also provided deeper insights into the kinetics and mechanisms of their photochemical processes through computational and experimental techniques. researchgate.net

Table 2: Reactivity of this compound Analogues

AnalogueReaction TypeProduct(s)Key FindingsReference
6,6-disubstituted-bicyclo[3.1.0]-hex-3-en-2-onesPhotochemical Rearrangement ("Type B")2,3-diaryl and 3,4-diaryl phenolsFission of the internal three-membered ring bond via a zwitterionic intermediate. miami.edu
6-substituted bicyclo[3.1.0]hex-3-en-2-onesPhotochemical Rearrangement3-hydroxybenzoic acid derivativesDemonstrates the influence of substituent migratory aptitude on the reaction outcome. cdnsciencepub.com
3-substituted-bicyclo[3.1.0]hex-3-en-2-onesPhotochemical Rearrangementortho-substituted phenolsQuantitative conversion upon UV irradiation, with the reaction proceeding through a triplet ππ* state. researchgate.net
4-alkyl-4-carbomethoxy-2,5-cyclohexadien-1-onePhotochemical Rearrangement (via bicyclo[3.1.0]hexenone intermediate)1,2- and 1,4-hydroxybenzoatesExclusive migration of the carbomethoxy group. cdnsciencepub.com

This table summarizes key reactivity studies on various analogues of this compound, illustrating the diverse synthetic transformations they can undergo.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4O B14268555 Bicyclo[3.1.0]hexa-3,5-dien-2-one CAS No. 133985-05-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133985-05-4

Molecular Formula

C6H4O

Molecular Weight

92.09 g/mol

IUPAC Name

bicyclo[3.1.0]hexa-3,5-dien-2-one

InChI

InChI=1S/C6H4O/c7-6-2-1-4-3-5(4)6/h1-3,5H

InChI Key

PIRNYZWECGQPSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2C1=C2

Origin of Product

United States

Synthetic Methodologies for Bicyclo 3.1.0 Hexa 3,5 Dien 2 One and Its Structural Analogues

Intramolecular Cyclopropanation Strategies

Intramolecular cyclopropanation represents a primary strategy for constructing the bicyclo[3.1.0]hexane framework. This approach involves the formation of the three-membered ring from a pre-existing five-membered ring precursor.

Catalytic Lithium Amidide Mediated Intramolecular Cyclopropanation

While specific research on catalytic lithium amidide mediated intramolecular cyclopropanation for the direct synthesis of Bicyclo[3.1.0]hexa-3,5-dien-2-one is not extensively documented in the provided results, related methodologies for constructing bicyclic systems highlight the potential of this approach. Titanium-mediated intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles has been shown to produce 3-azabicyclo[3.1.0]hex-1-ylamines. researchgate.net This suggests that with appropriate substrates, similar cyclizations could be adapted for the synthesis of the target carbocyclic framework.

Intramolecular Simmons-Smith Cyclopropanation Approaches

The intramolecular Simmons-Smith (IMSS) reaction is a well-established method for synthesizing bicyclo[n.1.0]alkanes, including bicyclo[3.1.0]hexanes. nih.gov This reaction typically involves the cyclization of functionalized gem-diiodoalkanes containing allylic alcohols upon treatment with a zinc carbenoid, such as that generated from diethylzinc (B1219324) and diiodomethane. nih.govthieme-connect.de

Key findings from studies on IMSS reactions for bicyclo[3.1.0]hexane synthesis include:

Substrate Scope: The reaction tolerates substitution on both the alkene and the allylic position, leading to high yields of the bicyclic products. nih.gov

Directing Groups: The presence and nature of allylic groups can direct the cyclopropanation. For instance, an OMOM directing group has been shown to significantly enhance the formation of bicycloheptanes. nih.gov

Diastereoselectivity: The IMSS reaction can proceed with high diastereoselectivity, as demonstrated in the synthesis of a 5-3-5 fused tricycloalkane. nih.gov

An organoaluminum-mediated double interrupted Nazarov cyclization has also been reported to generate bicyclo[3.1.0]hexanols through a process that involves a Simmons-Smith-type electrophilic cyclopropanation. nih.gov

Table 1: Selected Examples of Intramolecular Simmons-Smith Cyclopropanation

Substrate TypeProductKey FeaturesReference
gem-diiodoalkane with allylic alcoholSubstituted bicyclo[3.1.0]hexaneHigh yield, tolerates substitution nih.gov
Divinyl ketoneBicyclo[3.1.0]hexanolOrganoaluminum-mediated, Simmons-Smith-type cyclopropanation nih.gov

Copper(I)-Catalyzed Intramolecular Radical Cyclopropanation for Bicyclo[3.1.0]hexanes with All-Carbon Quaternary Stereocenters

A significant advancement in the synthesis of complex bicyclo[3.1.0]hexanes involves a copper(I)-catalyzed intramolecular radical cyclopropanation. d-nb.infonih.gov This method allows for the construction of bicyclo[3.1.0]hexane skeletons bearing sterically congested vicinal all-carbon quaternary stereocenters. d-nb.infonih.govsemanticscholar.orgrsc.org

The reaction proceeds via a cooperative Cu(I)/secondary amine catalytic system, utilizing the α-methylene group of aldehydes as the C1 source for the cyclopropanation of unactivated alkenes. d-nb.infonih.gov A key aspect of this methodology is its successful application in an asymmetric fashion, providing enantioenriched bicyclo[3.1.0]hexanes with good to excellent enantioselectivity. d-nb.infonih.gov

Mechanistic studies suggest a stepwise radical process for this formal [2+1] cycloaddition. d-nb.info The reaction demonstrates a broad substrate scope, including various terminal and internal alkenes, as well as geminal alkenes with diverse substituents. d-nb.info

Table 2: Key Features of Cu(I)-Catalyzed Intramolecular Radical Cyclopropanation

FeatureDescriptionReference
Catalyst SystemCu(I)/secondary amine d-nb.infonih.gov
Key TransformationConstruction of vicinal all-carbon quaternary stereocenters d-nb.infonih.govsemanticscholar.orgrsc.org
StereoselectivityAchievable in an asymmetric fashion with high enantioselectivity d-nb.infonih.gov
MechanismStepwise radical process d-nb.info

Annulation Reactions

Annulation reactions provide a convergent approach to the bicyclo[3.1.0]hexane core by forming the five-membered ring onto a pre-existing three-membered ring.

Photoredox-Catalyzed (3+2) Annulation of Cyclopropenes with Aminocyclopropanes

A novel and convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center has been developed through a photoredox-catalyzed (3+2) annulation of cyclopropenes with aminocyclopropanes. rsc.orgrsc.orgnih.gov This method utilizes either an organic or an iridium photoredox catalyst under blue LED irradiation to achieve good yields for a wide range of substrates. rsc.orgrsc.org

A notable feature of this reaction is its high diastereoselectivity when employing difluorocyclopropenes in conjunction with a removable substituent on the cyclopropylaniline. rsc.orgrsc.org This provides access to valuable fluorinated building blocks for medicinal chemistry. The reaction is believed to proceed through a photoredox-mediated ring-opening of the aminocyclopropane. rsc.org

This (3+2) annulation strategy offers a complementary and convergent route to substituted bicyclo[3.1.0]hexanes with three contiguous stereocenters. rsc.orgnih.gov

Ring Contraction Methodologies

Ring contraction provides an alternative pathway to the bicyclo[3.1.0]hexane system, typically starting from a six-membered ring precursor.

An unexpected palladium-catalyzed ring contraction of 1,1-disubstituted cyclohexa-2,5-dienes has been observed. arkat-usa.org When these dienes react with aryl iodides in the presence of a Pd(0) catalyst under Heck reaction conditions, bicyclo[3.1.0] compounds are formed in a diastereocontrolled manner with moderate to good yields. arkat-usa.org This transformation represents a novel reactivity pattern for cyclohexadienes under palladium catalysis.

Furthermore, the thermal rearrangement of singlet 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one itself has been studied theoretically. rsc.org This research indicates a potential for ring-opening and rearrangement, which is a competing process to the stability of the bicyclic system. Additionally, bicyclo[3.1.0]hexan-2-ones have been utilized as a platform for a 2π disrotatory ring-opening aromatization sequence to construct substituted benzoates, highlighting the synthetic versatility of this ring system upon ring opening. nih.gov

Base-Promoted Ring Contraction of Epoxy Ketones

A key strategy for constructing the bicyclo[3.1.0]hexane skeleton involves the base-promoted ring contraction of an epoxy ketone. This method provides an efficient pathway to the core bicyclic structure from readily available starting materials.

One notable application of this methodology is in the synthesis of conformationally restricted analogues of β-arabinofuranosyl and α-galactofuranosyl rings. nih.gov The synthesis commences with cyclohexane-1,4-dione, which is converted into a crucial epoxy ketone intermediate. nih.govresearchgate.net The subsequent treatment of this epoxy ketone with a base induces a ring contraction, yielding the desired bicyclo[3.1.0]hexane ring system. nih.govresearchgate.net This transformation is a pivotal step that establishes the strained bicyclic framework. The reaction leverages the reactivity of the epoxy ketone under basic conditions to facilitate a Favorskii-type rearrangement, where the six-membered ring contracts to form the five-membered ring fused to a cyclopropane (B1198618).

Detailed studies on this transformation have demonstrated its utility in preparing precursors for biologically relevant molecules. The choice of base and reaction conditions is critical for optimizing the yield and purity of the bicyclic product.

Enantioselective and Diastereoselective Syntheses of this compound Derivatives

Achieving stereocontrol in the synthesis of bicyclo[3.1.0]hexane derivatives is crucial for their application in medicinal chemistry and as chiral building blocks. Researchers have developed several enantioselective and diastereoselective methods to access these complex structures.

Enantioselective Cycloisomerization: Rhodium and palladium-based catalysts have been instrumental in the enantioselective cycloisomerization of enynes to form bicyclo[3.1.0]hexanes. rsc.org For instance, the cycloisomerization of 1,6-enynes catalyzed by a combination of rhodium and benzoic acid can produce bicyclo[3.1.0]hexanes with high enantioselectivity. rsc.org Similarly, modular palladium(II) catalysts, formed from mixed diphosphine/monophosphine combinations, have been developed for the cycloisomerization of 1,6- and 1,7-dienes. acs.org When chiral diphosphines like xyl-BINAP or SEGPHOS are used, these catalysts can achieve excellent enantioselectivity, with enantio-ratios reaching up to 98:2. acs.org

Table 1: Enantioselective Cycloisomerization to Bicyclo[3.1.0]hexanes

Catalyst System Substrate Product Type Enantioselectivity (er)
Rhodium / Benzoic Acid 1,6-Enynes Bicyclo[3.1.0]hexanes High
(diphosphine)Pd(II) 1,6-Dienes Bicyclo[3.1.0]hexanes Up to 98:2

Diastereoselective Annulation: A convergent and highly diastereoselective method for synthesizing bicyclo[3.1.0]hexanes involves the (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.gov This reaction proceeds under mild photoredox conditions, utilizing either an organic or an iridium photoredox catalyst and blue LED irradiation. nih.govresearchgate.net The method is particularly effective for creating fluorinated bicyclo[3.1.0]hexanes with high diastereoselectivity, which are valuable scaffolds in medicinal chemistry. nih.gov This approach allows for the construction of three contiguous stereocenters, including an all-carbon quaternary center. nih.govresearchgate.net

Synthesis of Structural Analogues: The synthesis of structural analogues, such as 3-aza-bicyclo[3.1.0]hexan-2-one derivatives, has also been achieved with high efficiency. A gold-catalyzed oxidative cyclopropanation of N-allylynamides provides access to these nitrogen-containing bicyclic compounds in moderate to high yields. acs.orgnih.gov This method tolerates a variety of functional groups, highlighting its versatility. acs.orgnih.gov

Table 2: Stereoselective Syntheses of Bicyclo[3.1.0]hexane Derivatives

Method Catalyst Substrates Product Stereochemical Outcome
(3+2) Annulation Iridium Photoredox Cyclopropenes, Aminocyclopropanes Fluorinated Bicyclo[3.1.0]hexanes High Diastereoselectivity
Oxidative Cyclopropanation Gold (IMesAuCl/AgBF₄) N-Allylynamides 3-Aza-bicyclo[3.1.0]hexan-2-one Not specified

These advanced synthetic methodologies provide powerful tools for the construction of the this compound core and its diverse derivatives, enabling further exploration of their chemical and biological properties.

Thermal Rearrangements of Bicyclo 3.1.0 Hexa 3,5 Dien 2 One Systems

Thermal Ring Opening Rearrangement to 4-Oxocyclohexa-2,5-dienylidene

The highly strained molecule 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one is a metastable compound that undergoes a fascinating thermal rearrangement. nih.gov This process involves the opening of its three-membered ring to form 4-oxocyclohexa-2,5-dienylidene. nih.govrsc.org A key feature of this reaction is that it involves a change in spin multiplicity; the reactant, bicyclo[3.1.0]hexa-3,5-dien-2-one, has a singlet ground state, while the resulting carbene product, 4-oxocyclohexa-2,5-dienylidene, has a more stable triplet ground state. rsc.orgmalta-consolider.comrsc.org This indicates that the rearrangement is a non-adiabatic, spin-forbidden event. malta-consolider.comrsc.org The product can exist in three low-lying electronic states: a triplet state designated P(³B₁) and two singlet states, P(¹B₁) and P(¹A'). rsc.orgnih.gov

Molecular Mechanism Elucidation and Potential Energy Surface Analysis

The intricate mechanism of this thermal rearrangement has been extensively investigated using computational chemistry, employing methods such as density functional theory (DFT) with functionals like B3LYP and M05-2X, as well as high-level ab initio multiconfigurational methods like CASSCF and CASPT2. rsc.orgmalta-consolider.comrsc.org These theoretical studies have been crucial in mapping the potential energy surfaces involved and identifying the key intermediates and transition states.

The molecular mechanism of the ring-opening involves up to three distinct potential energy surfaces corresponding to two different spin multiplicities: a triplet state and two singlet states. rsc.orgmalta-consolider.comrsc.org The singlet states are further classified as a closed-shell (CS) singlet and an open-shell (OS) singlet. rsc.orgmalta-consolider.comrsc.org The resulting carbene product has a triplet ground state (T-7 or P(³B₁)) and a low-lying open-shell singlet state (osS-7 or P(¹B₁)). nih.govrsc.org There is also a much higher energy closed-shell singlet state (csS-7 or P(¹A')). nih.govrsc.org While a conical intersection between the closed-shell and open-shell singlet surfaces has been characterized, its high energy value suggests that the participation of the open-shell singlet state in the purely thermal rearrangement process is unlikely. rsc.orgnih.gov

Relative Energies of Reactant and Product States Calculated by Different Theoretical Methods (in kcal/mol). The reactant R(¹A) is 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one.
SpeciesStateB3LYPM05-2XCASPT2
R(¹A)Singlet Reactant0.000.000.00
P(¹A')Closed-Shell Singlet Product21.3614.183.46
P(¹B₁)Open-Shell Singlet Product17.7612.024.45
P(³B₁)Triplet Product-10.42-12.87-19.10

Data sourced from theoretical studies. malta-consolider.comsmu.edu Note: Discrepancies exist between methods, particularly for the singlet product states, but all methods agree that the triplet product is the most stable.

Theoretical calculations have identified two critical regions where potential energy surfaces cross. rsc.orgmalta-consolider.comrsc.org One is a minimum energy conical intersection (CI) that connects the two singlet surfaces (closed-shell and open-shell). rsc.orgnih.gov Conical intersections act as funnels that can facilitate rapid, non-radiative transitions between electronic states of the same spin multiplicity. nih.gov

The other, more crucial crossing for this specific thermal reaction, is an intersystem crossing (ISC) region that connects the closed-shell singlet surface with the triplet surface. rsc.orgnih.gov The reaction pathway starts on the CS singlet surface, and after overcoming the transition state, the system proceeds to the vicinity of the CS singlet product. rsc.orgnih.gov It is in this region that the intersystem crossing occurs, allowing the molecule to switch to the more energetically favorable triplet potential energy surface, leading to the final triplet carbene product, P(³B₁). rsc.orgmalta-consolider.comrsc.org The ISC is therefore essential for explaining the formation of the triplet ground state product from the singlet reactant. rsc.org

The efficiency of an intersystem crossing is largely determined by the magnitude of the spin-orbit coupling (SOC) between the two states of different spin multiplicity. For the thermal rearrangement of this compound, a significant spin-orbit coupling value of 4.76 cm⁻¹ has been calculated at the point along the minimum energy path where the ISC is most likely to occur. rsc.orgmalta-consolider.comrsc.orgnih.gov This relatively large value indicates that the coupling between the singlet and triplet states is strong, facilitating the spin-forbidden transition. rsc.orgnih.gov This confirms that the reaction can readily proceed through a singlet-triplet coupling mechanism, providing a complete picture of how the singlet reactant converts to the triplet product. rsc.orgnih.gov

Heavy-Atom Quantum Tunneling Phenomena

Beyond the classical thermal pathway over an energy barrier, the rearrangement of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one exhibits remarkable quantum mechanical effects. nih.govrsc.org At cryogenic temperatures (as low as 3 K) in inert gas matrices, the molecule still rearranges to 4-oxocyclohexa-2,5-dienylidene. nih.gov Between 3 and 20 K, the reaction rate is notably independent of temperature. nih.gov This temperature independence signifies that the activation energy is effectively zero in this range, which is a hallmark characteristic of a reaction proceeding via quantum mechanical tunneling from the lowest vibrational level of the reactant. nih.gov Since the rearrangement involves the movement of carbon atoms, this is a rare example of heavy-atom tunneling. nih.govrsc.orgnsf.gov

This tunneling phenomenon can be influenced by the environment. The formation of Lewis acid-base complexes with molecules like water (H₂O), trifluoroiodomethane (CF₃I), or boron trifluoride (BF₃) has been shown to catalyze the tunneling reaction. nih.govresearchgate.net This catalysis occurs because complexation with a Lewis acid decreases both the height and the width of the potential energy barrier for the rearrangement. nih.govrsc.orgresearchgate.net This effect provides a proof-of-concept for the catalysis of quantum tunneling reactions. researchgate.net

Observed Increase in Tunneling Rate for the Rearrangement of this compound upon Complexation with Lewis Acids.
Lewis AcidApproximate Rate Increase Factor
H₂O11
CF₃I23
BF₃Too fast to be measured

Data sourced from experimental studies on Lewis acid catalysis of heavy-atom tunneling. nih.govrsc.orgresearchgate.net

Observation and Kinetics at Cryogenic Temperatures

At temperatures below 20 K, the thermal energy is insufficient to overcome the activation barrier for the rearrangement of this compound to 4-oxocyclohexa-2,5-dienylidene. nih.gov The observation of this reaction at such low temperatures is a strong indicator that the transformation proceeds via quantum mechanical tunneling. nih.govresearchgate.net The rates of this thermal rearrangement have been measured in various inert gas matrices, including argon, krypton, xenon, and nitrogen. researchgate.net These studies revealed that at temperatures below 20 K, the reaction rates are independent of temperature, a hallmark of quantum tunneling. researchgate.net The rearrangement is highly facile, and the compound readily reverts to the carbene 4-oxocyclohexa-2,5-dienylidene either thermally or upon irradiation with visible or infrared light. researchgate.net

Lewis Acid Catalysis of Tunneling Rates

The rate of the quantum tunneling rearrangement of this compound can be significantly influenced by the presence of Lewis acids. nih.govrsc.orgresearchgate.netnih.govdntb.gov.ua Lewis acids form complexes with the carbonyl group of both the reactant and the product, thereby affecting the tunneling rate. nih.govrsc.orgresearchgate.net This interaction leads to a phenomenon described as Lewis acid-catalyzed tunneling. dntb.gov.ua

The catalytic effect is attributed to a decrease in both the height and width of the potential energy barrier for the reaction upon complexation with a Lewis acid. researchgate.netnih.govrsc.org This has been demonstrated through studies with various Lewis acids, where the tunneling rate was observed to increase significantly. nih.govrsc.orgresearchgate.netnih.gov

Influence of Intermolecular Complexation on Tunneling Barriers

The formation of intermolecular complexes with Lewis acids has a pronounced effect on the tunneling barrier for the rearrangement of this compound. nih.govrsc.orgresearchgate.net Quantum chemical calculations have shown that complexation with Lewis acids lowers the activation barrier for the reaction. rsc.orgresearchgate.netnih.gov

Table 1: Effect of Lewis Acids on Tunneling Rate and Activation Barrier
Lewis AcidTunneling Rate Increase FactorActivation Barrier Decrease (kcal/mol)
H₂O111.9
CF₃I231.3
BF₃Too fast to be measured6.7

Electrocyclic Ring Opening Reactions to Phenols

Bicyclo[3.1.0]hex-3-en-2-ones can undergo electrocyclic ring-opening reactions to form the corresponding phenols. researchgate.net These reactions can be initiated under different conditions, leading to various reaction pathways.

Anion-Accelerated Electrocyclic Ring Opening Mechanisms

In contrast to the high-temperature thermal process, anion-accelerated 2π-electrocyclic ring-opening of 6,6-dihalobicyclo[3.1.0]hexan-2-ones can occur at low temperatures. researchgate.net This method provides a pathway to synthesize meta-halophenols in good to high yields. researchgate.net The reaction proceeds through the formation of an anionic intermediate, which significantly lowers the activation energy for the ring-opening. researchgate.net This methodology has been shown to be effective for a range of substrates, demonstrating its utility in the synthesis of polysubstituted meta-halophenols. researchgate.net

Photochemical Transformations of Bicyclo 3.1.0 Hexa 3,5 Dien 2 One Systems

Photoinduced Rearrangement to Ketonic Tautomers of Phenol (B47542)

The photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol is a significant transformation that has been the subject of extensive research. researchgate.netnih.gov This process provides a synthetic route to substituted phenols, which are important motifs in various areas of chemistry. nih.govresearchgate.net For instance, 3-substituted bicyclo[3.1.0]hex-3-en-2-ones can be quantitatively converted into ortho-substituted phenols upon irradiation with UV light. nih.govirbbarcelona.org

Mechanistic Studies of Excited-State Processes

The mechanism of this photorearrangement is complex, involving several key steps and transient species. researchgate.netirbbarcelona.org Computational and experimental studies have been crucial in elucidating the intricate details of the excited-state processes. researchgate.netnih.gov

The photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one is generally understood to proceed via a triplet excited state (T1). researchgate.netresearchgate.net Upon absorption of light, the molecule is initially promoted to an excited singlet state (S1), which then undergoes intersystem crossing (ISC) to the more stable triplet state. researchgate.net Computational studies have predicted the lowest-energy triplet state (T1) to be of a ππ* character, lying significantly above the ground state (S0) in energy. researchgate.netnih.gov The reaction then proceeds on the T1 potential energy surface. researchgate.net The process is often initiated by the cleavage of the internal C-C bond of the cyclopropane (B1198618) ring, a step that is essentially barrierless on the T1 surface. researchgate.netnih.gov

A central point of discussion in the mechanism has been the nature of the key intermediate formed after the initial bond cleavage. Historically, a zwitterionic intermediate was proposed to explain the formation of phenolic products. irbbarcelona.org However, more recent computational evidence strongly suggests that the intermediate possesses a diradical character rather than a purely zwitterionic one. researchgate.netnih.gov While the intermediate has a polarized carbonyl bond, it is best described as a diradical species. researchgate.net This diradical intermediate is formed on the triplet potential energy surface and subsequently undergoes intersystem crossing to the singlet ground state. researchgate.net

Following the formation of the diradical intermediate and intersystem crossing to the singlet ground state, a crucial step in the formation of the final phenolic product is a hydrogen migration. researchgate.net Computational studies indicate that a 1,2-hydrogen shift occurs in the singlet intermediate, leading to the ketonic tautomer of phenol. researchgate.netnih.gov This hydrogen shift has a relatively low energy barrier, making it a facile process once the singlet intermediate is formed. researchgate.net In solution, the photoisomerization involving a 1,3-hydrogen migration is often the most significant photochemical pathway, a phenomenon attributed to the solvent cage effect. researchgate.net

Solvent Effects on Photorearrangement Pathways

The solvent environment can play a significant role in the photochemical behavior of bicyclo[3.1.0]hexa-3,5-dien-2-one systems. While gas-phase photolysis can be dominated by photodissociation channels, in solution, the photoisomerization via 1,3-hydrogen migration becomes the major pathway. researchgate.net This difference is attributed to the "solvent cage effect," where the surrounding solvent molecules constrain the movement of the reactive intermediates, favoring intramolecular rearrangement over dissociation. researchgate.net Furthermore, the polarity of the solvent can influence the nature of the intermediates, with more polar solvents potentially stabilizing species with some degree of charge separation. researchgate.net

Regioselectivity and Stereochemical Outcomes

The photochemical rearrangement of substituted bicyclo[3.1.0]hex-3-en-2-ones can proceed with a high degree of regioselectivity, providing a valuable tool for the synthesis of specifically substituted phenols. nih.govthieme-connect.de A notable example is the quantitative conversion of 3-substituted bicyclo[3.1.0]hex-3-en-2-ones to ortho-substituted phenols. nih.govirbbarcelona.org This regioselectivity is a direct consequence of the reaction mechanism, where the substituent on the C3 position of the starting material dictates its final position on the aromatic ring of the product.

The stereochemical course of these photorearrangements is also a critical aspect. The rearrangement of chiral 2-cyclohexenones to bicyclo[3.1.0]hexan-2-ones (lumiketones), a related process, has been shown to proceed stereospecifically. researchgate.net This suggests that the rearrangement may follow a concerted mechanism, consistent with orbital symmetry rules, rather than involving open diradical intermediates that could lead to a loss of stereochemical information. researchgate.net

Starting MaterialProductKey Mechanistic Features
Bicyclo[3.1.0]hex-3-en-2-oneKetonic tautomer of phenolInvolves T1 excited state, diradical intermediate, and 1,2-hydrogen shift. researchgate.netnih.gov
3-Substituted bicyclo[3.1.0]hex-3-en-2-onesOrtho-substituted phenolsHighly regioselective photochemical rearrangement. nih.govirbbarcelona.org

Photochemical Alpha-Cleavage and Dienketene Formation

Upon absorption of ultraviolet light, a primary photochemical pathway for this compound systems is the cleavage of the carbon-carbon bond alpha to the carbonyl group. researchgate.net This process, known as α-cleavage or Norrish Type I reaction, is a fundamental reaction of cyclic ketones. In the case of bicyclo[3.1.0]hex-3-en-2-ones, this bond scission leads to the formation of highly reactive dienketene intermediates. researchgate.net

The reaction is typically initiated from the excited singlet state (S1) or the triplet state (T1) of the molecule. researchgate.net The efficiency and pathway of the reaction can be influenced by the substitution pattern on the bicyclic ring system. Computational studies have explored the potential energy surfaces of both the ground and lowest-energy triplet states to understand the rearrangement dynamics. researchgate.net These studies suggest that the cleavage of the internal cyclopropane C-C bond can proceed with a low energy barrier on the triplet state potential energy surface. researchgate.net

The formation of these dienketenes is a critical step, as their subsequent reactions dictate the final product distribution. researchgate.net The transient nature of these intermediates often requires specialized techniques like low-temperature spectroscopy or flash photolysis for their detection and characterization. researchgate.net

Subsequent Reactivity of Dienketene Intermediates

The dienketene intermediates generated from the photochemical α-cleavage of bicyclo[3.1.0]hex-3-en-2-ones are not stable and undergo a variety of subsequent thermal and photochemical reactions. researchgate.net The specific reaction pathway taken by the dienketene is highly dependent on factors such as the substitution pattern of the starting material, the solvent, and the presence of nucleophiles. researchgate.net The conformation of the dienketene also plays a crucial role in determining the stereochemistry of the products. researchgate.net Three primary reaction channels have been identified for these intermediates: monocyclization, bicyclization, and addition reactions with protic nucleophiles. researchgate.net

Monocyclization to Cyclohexadienones

One of the thermal pathways available to the dienketene intermediate is a monocyclization reaction. This process involves a 6π-electrocyclization to form a 2,4-cyclohexadien-1-one. researchgate.net This type of reaction is a classic example of pericyclic reactions, governed by the principles of orbital symmetry. The stereochemistry of the resulting cyclohexadienone is dependent on the conformation of the dienketene precursor.

Bicyclization to Bicyclo[3.1.0]hex-3-en-2-ones

In another thermally induced pathway, the dienketene intermediate can undergo a bicyclization reaction. This process stereoselectively reforms a bicyclo[3.1.0]hex-3-en-2-one structure. researchgate.net This pathway represents a reversible process, where the initial photochemical ring-opening can be followed by a thermal ring-closure, potentially leading to isomeric bicyclic ketones. The stereoselectivity of this bicyclization is a key feature, often influenced by the substituents present on the dienketene.

Addition Reactions with Protic Nucleophiles

In the presence of protic nucleophiles, such as alcohols or water, the dienketene intermediates can undergo addition reactions. researchgate.net These reactions typically proceed in a multi-step fashion and can lead to a variety of adducts, including 1,2-, 1,4-, and 1,6-addition products. researchgate.net The nucleophile attacks the electrophilic carbon of the ketene (B1206846) functionality, initiating a sequence of steps that ultimately leads to the final product. The regioselectivity of the addition is influenced by the electronic and steric properties of the dienketene and the nature of the nucleophile.

ReactantConditionsIntermediateMajor Product(s)Ref.
3-Substituted Bicyclo[3.1.0]hex-3-en-2-onesUV irradiationDienketenesOrtho-substituted phenols researchgate.net
Bicyclo[3.1.0]hex-3-en-2-oneUV irradiationDienketene2,4-Cyclohexadien-1-ones, Bicyclo[3.1.0]hex-3-en-2-ones, Adducts with nucleophiles researchgate.net

Linkages to Benzene (B151609) Photoreactions and Excited-State Antiaromaticity Relief

The photochemistry of this compound systems is intrinsically linked to the broader and extensively studied field of benzene photoreactions. Benzene, the archetypal aromatic compound in its ground state, becomes antiaromatic in its lowest ππ* excited states. acs.orgnih.gov This excited-state antiaromaticity (ESAA) is a driving force for photochemical reactions that lead to the formation of various non-aromatic isomers, including bicyclo[3.1.0]hexene derivatives. acs.orgnih.gov

The photoinitiated nucleophilic addition of solvents to benzene in acidic media, leading to substituted bicyclo[3.1.0]hex-2-enes, is a fundamental benzene photoreaction where the relief of ESAA plays a crucial role. acs.orgnih.gov Quantum chemical calculations and experimental studies have explored two main mechanistic hypotheses for this transformation, both involving the relief of excited-state antiaromaticity. acs.orgnih.gov One proposed mechanism involves the photorearrangement of benzene to benzvalene, which is then protonated and undergoes nucleophilic attack. nih.gov This highlights a pathway where a bicyclic structure is formed from an aromatic precursor, driven by the energetic preference to alleviate the antiaromatic character of the excited state.

Mechanistic Investigations Through Advanced Computational and Theoretical Chemistry

Quantum Chemical Calculations on Potential Energy Surfaces.malta-consolider.comrsc.orgnih.govresearchgate.net

Quantum chemical calculations have been instrumental in mapping the potential energy surfaces (PESs) for the rearrangements of bicyclo[3.1.0]hexa-3,5-dien-2-one. These calculations allow for the characterization of minima (reactants, intermediates, and products) and transition states, providing a detailed picture of the reaction pathways. malta-consolider.comrsc.orgnih.govresearchgate.net

The thermal ring-opening of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one to 4-oxocyclohexa-2,5-dienylidene has been shown to involve multiple potential energy surfaces of different spin multiplicities. malta-consolider.comrsc.org Specifically, the reaction can proceed on two singlet surfaces (a closed-shell and an open-shell) and one triplet surface. malta-consolider.comrsc.org Computational studies have identified the stationary points on these surfaces, including minima and transition structures. malta-consolider.comrsc.org The ground state (S₀) and the lowest-energy triplet state (T₁) potential energy surfaces have been extensively explored for the rearrangement to the ketonic tautomer of phenol (B47542). nih.govresearchgate.net

Density Functional Theory (DFT) has been widely applied to investigate the thermal rearrangement of this compound. malta-consolider.comrsc.org Functionals such as B3LYP and M05-2X have been utilized to study the molecular mechanism of the ring-opening reaction. malta-consolider.comrsc.org DFT calculations have been used to characterize the stationary points on the potential energy surfaces and to determine the nature of the transition states. malta-consolider.com

For instance, in the thermal rearrangement to 4-oxocyclohexa-2,5-dienylidene, DFT methods have been used to locate minima and transition structures on the closed-shell singlet potential energy surface. malta-consolider.com The M06-2X functional, in particular, has been employed to calculate activation barriers for the rearrangement. rsc.org DFT calculations have also been used to study the influence of Lewis acids on the reaction, predicting a decrease in both the barrier height and width upon complexation. rsc.orgresearchgate.net

Computational MethodApplication in this compound ResearchReference
B3LYP Investigation of the molecular mechanism of thermal rearrangement. malta-consolider.comrsc.org
M05-2X Study of the thermal ring-opening rearrangement. malta-consolider.comrsc.org
M06-2X Calculation of activation barriers and the effect of Lewis acids. rsc.org

Due to the multiconfigurational nature of the intermediates and transition states involved in the rearrangements of this compound, ab initio multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) and the second-order perturbation theory corrected CASSCF (CASPT2) are essential for an accurate description. malta-consolider.comrsc.orgnih.govresearchgate.net These methods are capable of handling the electronic structures of species with significant diradical or zwitterionic character.

The thermal rearrangement of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one to 4-oxocyclohexa-2,5-dienylidene has been investigated using CASSCF and CASPT2. malta-consolider.comrsc.org These calculations have been crucial in characterizing the stationary points on the potential energy surfaces of different spin multiplicities. malta-consolider.comrsc.org Similarly, the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol has been extensively explored using CASSCF and CASPT2 calculations, which predict a triplet ππ* state (T₁) lying significantly above the ground state (S₀). nih.govresearchgate.net

MethodKey FindingReference
CASSCF Characterization of stationary points on multiple potential energy surfaces. malta-consolider.comrsc.orgnih.govresearchgate.net
CASPT2 Provided more accurate energy predictions, showing discrepancies with DFT for some structures. malta-consolider.com
CASSCF/CASPT2 Predicted a triplet ππ* state (T₁) for bicyclo[3.1.0]hex-3-en-2-one. nih.govresearchgate.net

A key aspect of computational studies on this compound is the characterization of transition structures and reactive intermediates. malta-consolider.comrsc.orgnih.gov In the thermal ring-opening, the reaction starts on the closed-shell singlet surface and proceeds over a transition structure. malta-consolider.comrsc.org After surmounting this barrier, an intersystem crossing (ISC) to the more stable triplet product occurs. malta-consolider.comrsc.org A minimum energy conical intersection between the closed-shell and open-shell singlet surfaces has also been located. malta-consolider.comrsc.org

For the rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol on the ground state potential energy surface, a two-step mechanism is predicted. nih.gov This involves the initial breaking of the internal cyclopropane (B1198618) C-C bond through a high-energy transition structure, leading to a singlet intermediate. nih.gov This intermediate then undergoes a 1,2-hydrogen shift via a low-energy barrier to form the final product. nih.gov The rate-determining step is the initial ring opening. nih.gov

Electronic Structure and Bonding Analysis.nih.govresearchgate.net

Understanding the electronic structure and bonding of the intermediates formed during the rearrangements of this compound is crucial for elucidating the reaction mechanisms. Computational methods provide valuable insights into the nature of these transient species.

A central point of investigation has been the electronic nature of the oxyallyl intermediate formed during the rearrangement of bicyclo[3.1.0]hex-3-en-2-ones. researchgate.net While experimentalists had proposed a zwitterionic intermediate, theoretical calculations have provided evidence for a diradical species. nih.govresearchgate.net

Computational studies on the rearrangement of the parent bicyclo[3.1.0]hex-3-en-2-one suggest that the singlet intermediate formed after the initial ring opening is best described as a diradical with a polarized C=O bond, rather than a zwitterion. nih.gov However, for certain derivatives, particularly in polar solvents, a zwitterionic intermediate has been theoretically localized and may even be thermodynamically favored. researchgate.net The balance between the diradical and zwitterionic character of the intermediate appears to be sensitive to substituents and the polarity of the solvent. figshare.com

Intermediate TypeEvidence/CharacteristicsReference
Diradical Theoretical calculations on the parent bicyclo[3.1.0]hex-3-en-2-one suggest this as the nature of the singlet intermediate. nih.gov
Zwitterionic Theoretically localized for some derivatives, especially in polar solvents. May be thermodynamically favored over the diradical in certain cases. researchgate.net

The concept of aromaticity and antiaromaticity plays a significant role in rationalizing the reaction mechanisms and the stability of the products formed from this compound. The Nucleus-Independent Chemical Shift (NICS) index is a common computational tool used to assess these properties. malta-consolider.comgithub.io Negative NICS values are indicative of aromatic character. malta-consolider.com

In the thermal rearrangement of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one, the aromaticity of the final products helps to explain the reaction outcome. malta-consolider.com NICS calculations show that the triplet (P(³B₁)) and one of the singlet (P(¹B₁)) products are aromatic, while another singlet product (P(¹A₁)) is antiaromatic and adopts a puckered conformation to alleviate this destabilization. malta-consolider.com The concept of excited-state antiaromaticity relief has also been explored in the photoreactions of benzene (B151609) leading to bicyclo[3.1.0]hexene derivatives. acs.org

Non-Adiabatic Dynamics and Spin State Reactivity

The thermal ring-opening of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one involves complexities that cannot be described by a single potential energy surface (PES), necessitating an analysis of non-adiabatic dynamics. malta-consolider.comrsc.org The reactant exists in a singlet ground state (a closed-shell species), while the resulting product, 4-oxocyclohexa-2,5-dienylidene, has three low-lying electronic states: a triplet ground state (P(³B₁)) and two higher-energy singlet states (an open-shell P(¹B₁) and a closed-shell P(¹A₁)). malta-consolider.comrsc.org

The rearrangement from a singlet reactant to a more stable triplet product indicates that the reaction is a spin-forbidden event. malta-consolider.com Such processes involve transitions between potential energy surfaces of different spin multiplicities. malta-consolider.comrsc.org Theoretical investigations using multiconfigurational methods like CASSCF and CASPT2 have been employed to map out the complex reaction mechanism. malta-consolider.com

The mechanism begins on the closed-shell singlet PES. After surmounting a transition structure, the system can access a region where the singlet and triplet surfaces approach each other, known as an intersystem crossing (ISC) region. malta-consolider.com Calculations have identified a significant spin-orbit coupling (SOC) value of 4.76 cm⁻¹ at a point along the minimum energy path near the singlet product region. malta-consolider.comrsc.org This substantial coupling facilitates the transition from the singlet to the triplet surface, leading to the formation of the energetically favored triplet carbene product, P(³B₁). malta-consolider.com The involvement of conical intersections (CIs) between the two singlet surfaces (closed-shell and open-shell) was also investigated, but the high energy of the CI suggests that this pathway is not significant in the thermal reaction. malta-consolider.com The differing aromaticity of the products also plays a role; the triplet P(³B₁) and open-shell singlet P(¹B₁) products are calculated to be aromatic, which contributes to their stability, whereas the closed-shell singlet P(¹A₁) is antiaromatic and adopts a puckered, less stable conformation. malta-consolider.comrsc.org

SpeciesStateSpin MultiplicityRelative Energy (kcal/mol) [Method]Key Feature
1H-bicyclo[3.1.0]hexa-3,5-dien-2-one (Reactant)¹A'Singlet (Closed-Shell)0.0 [CASPT2]Ground state reactant
4-oxocyclohexa-2,5-dienylidene (Product)³B₁Triplet-10.4 [CASPT2]Most stable product, aromatic character
4-oxocyclohexa-2,5-dienylidene (Product)¹B₁Singlet (Open-Shell)4.45 [CASPT2]Higher energy product, aromatic character
4-oxocyclohexa-2,5-dienylidene (Product)¹A₁Singlet (Closed-Shell)~5.45 [CASPT2]Antiaromatic character, puckered
Intersystem Crossing (ISC) PointN/ASinglet-TripletN/ACalculated Spin-Orbit Coupling: 4.76 cm⁻¹

Further Reactivity and Derivatization Chemistry of Bicyclo 3.1.0 Hexa 3,5 Dien 2 One Scaffolds

Ring Expansion Reactions.researchgate.netunl.ptnih.govwindows.net

Ring expansion reactions of bicyclo[3.1.0]hexane systems provide a powerful method for the synthesis of larger carbocyclic frameworks. These transformations are often driven by the release of strain energy inherent in the bicyclic structure.

One notable example involves the thermal rearrangement of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one to the triplet state of 4-oxocyclohexa-2,5-dienylidene. rsc.org This process is a fascinating case of heavy-atom tunneling, where the rearrangement can be accelerated by complexation with Lewis acids. nih.govrsc.org The reaction proceeds through a singlet-triplet coupling mechanism, highlighting the intricate electronic behavior of this strained ketone. rsc.org

Another approach to ring expansion involves the iron(III) chloride-induced cleavage of 1-trimethylsilyloxybicyclo[n.1.0]alkanes, which can lead to the formation of conjugated cycloalkenones. orgsyn.org For instance, the reaction of 1-trimethylsilyloxybicyclo[3.1.0]hexane with iron(III) chloride can directly afford 2-cyclohexen-1-one. orgsyn.org

Radical-Mediated Ring Expansion Mechanisms.nih.gov

Radical-mediated pathways offer a distinct approach to the ring expansion of bicyclo[3.1.0]hexane derivatives. The fragmentation of cyclopropylcarbinyl radical systems is a well-studied process that can be applied to these bicyclic structures. uci.edu

For example, the 1-bicyclo[3.1.0]hexanylmethyl radical can undergo rearrangement through two competing pathways: a ring-expansion to the 3-methylenecyclohexenyl radical and a non-expansion pathway leading to the 2-methylenecyclopentyl-1-methyl radical. uci.edunih.gov The regioselectivity of this ring opening is influenced by factors such as the stability of the resulting radical and the release of ring strain. uci.edu Fission of the bond shared with the cyclopentyl ring (the endo bond) results in a ring-expansion event, while cleavage of the external bond (exo) does not expand the ring. uci.edu

Kinetic studies have provided valuable data on the rates of these competing rearrangements, which is crucial for planning tandem radical reactions. uci.edu The use of different trapping agents can also influence the product distribution, favoring one pathway over the other. uci.edunih.gov

Advanced Cycloaddition Reactions.unl.ptresearchgate.net

The strained double bonds and unique geometry of bicyclo[3.1.0]hexadienone scaffolds make them interesting partners in various cycloaddition reactions, enabling the rapid construction of polycyclic systems.

(3+2) Annulation Pathways.

(3+2) Annulation reactions provide a convergent route to constructing bicyclo[3.1.0]hexane derivatives. nih.govwindows.netresearchgate.netrsc.org For instance, the photoredox-catalyzed (3+2) annulation of cyclopropenes with aminocyclopropanes yields highly substituted bicyclo[3.1.0]hexanes. nih.govwindows.netresearchgate.netrsc.org This method is notable for its ability to create scaffolds with three contiguous stereocenters, including an all-carbon quaternary center. nih.govwindows.netrsc.org The reaction proceeds under mild conditions using either an organic or an iridium photoredox catalyst and blue LED irradiation. windows.netrsc.org

Similarly, 1,3-dipolar cycloaddition reactions of cyclopropenes with stable azomethine ylides, such as the protonated form of Ruhemann's purple, have been developed to synthesize bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes with high diastereoselectivity. beilstein-journals.org

Stereoselective Cyclopropanation via Carbenes and Metallocarbenes.

Stereoselective cyclopropanation is a fundamental transformation for constructing the bicyclo[3.1.0]hexane core. Dirhodium(II) catalysts have been effectively used for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, yielding either the exo- or endo-3-azabicyclo[3.1.0]hexanes with high diastereoselectivity. nih.gov The choice of catalyst and subsequent hydrolysis conditions can control the stereochemical outcome. nih.gov

Gold-catalyzed reactions of 2-alkynyl-1-cycloalkenecarbaldehydes also lead to the formation of bicyclo[3.1.0]hexane derivatives through a tandem cyclization and cyclopropanation sequence. rsc.org The reaction proceeds via a 5-exo-dig aurative cyclization to form a gold-carbene intermediate, which then undergoes intramolecular cyclopropanation. rsc.org Furthermore, copper(I)/secondary amine cooperative catalysis enables the intramolecular radical cyclopropanation of unactivated alkenes with the α-methylene group of aldehydes to construct bicyclo[3.1.0]hexane skeletons. d-nb.info

Catalyst SystemSubstratesProductKey Features
Iridium Photoredox Catalyst / Blue LEDsCyclopropenes and AminocyclopropanesSubstituted Bicyclo[3.1.0]hexanesConvergent, forms three contiguous stereocenters. nih.govwindows.netresearchgate.netrsc.org
Dirhodium(II) AcetateN-Boc-2,5-dihydropyrrole and Ethyl Diazoacetateexo- or endo-3-Azabicyclo[3.1.0]hexanesHigh diastereoselectivity, controllable stereochemistry. nih.gov
Gold Catalysts2-Alkynyl-1-cycloalkenecarbaldehydes2-(Bicyclo[3.1.0]hexan-1-yl)furan derivativesTandem cyclization-cyclopropanation. rsc.org
Copper(I)/Secondary AmineAldehydes with unactivated alkenesBicyclo[3.1.0]hexane skeletonsIntramolecular radical cyclopropanation. d-nb.info

Electrocyclic Reactions in Related Bicyclic Systems.researchgate.net

Electrocyclic reactions are powerful tools in organic synthesis for the formation of cyclic and polycyclic systems. In systems related to bicyclo[3.1.0]hexanes, thermally induced electrocyclic ring-opening of the cyclopropane (B1198618) ring is a key transformation. researchgate.netd-nb.infoacs.org

For example, the thermal, disrotatory electrocyclic ring opening of substituted 6,6-dibromobicyclo[3.1.0]hexanes generates a π-allyl cation intermediate. researchgate.netacs.org This cation can then be trapped by nucleophiles, such as amines, to afford functionalized cyclohexene (B86901) derivatives. researchgate.netacs.org This strategy has been successfully applied in the total synthesis of various alkaloids, including (±)-crinane. researchgate.netacs.org

The feasibility of electrocyclic reactions is often influenced by the electronics of the system. For instance, the ring opening of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one involves a complex interplay of singlet and triplet potential energy surfaces. rsc.org Theoretical studies have shown that the reaction proceeds from the singlet ground state to the more stable triplet product via an intersystem crossing. rsc.org

Sigmatropic Rearrangements and Peripatetic Cyclopropane Bridges.khas.edu.tr

Sigmatropic rearrangements, which involve the migration of a sigma-bond across a π-system, are another important class of reactions observed in bicyclo[3.1.0]hexane chemistry.

A notable example is the thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane. khas.edu.tr This reaction proceeds through a two-step mechanism. The first step is the elimination of acetic acid to form 2,6,6-trimethylbicyclo[3.1.0]hex-2-ene. This intermediate then undergoes a concerted homodienyl d-nb.inforsc.org-hydrogen shift, which is the rate-determining step, to yield 1,3,3-trimethyl-1,4-cyclohexadiene. khas.edu.tr

Computational studies have explored the possibility of a biradical mechanism involving the homolytic cleavage of the cyclopropyl (B3062369) moiety. However, the concerted sigmatropic rearrangement pathway is considered more plausible. khas.edu.tr The concept of a "peripatetic" or walking cyclopropane bridge, where the three-membered ring migrates around the periphery of a larger ring, is a fascinating aspect of the dynamic behavior of some bicyclic systems, although less directly observed for the parent bicyclo[3.1.0]hexa-3,5-dien-2-one.

Reaction TypeSubstrate ExampleKey Intermediate/Transition StateProduct Example
Electrocyclic Ring Opening6,6-Dibromobicyclo[3.1.0]hexaneπ-Allyl cation1-Amino-2-bromo-2-cyclohexenes
d-nb.inforsc.org-Sigmatropic Hydrogen Shift2,6,6-Trimethylbicyclo[3.1.0]hex-2-eneConcerted homodienyl transition state1,3,3-Trimethyl-1,4-cyclohexadiene

Transformations to Substituted Phenol (B47542) and Benzoic Acid Derivatives

The this compound scaffold and its derivatives serve as versatile precursors for the synthesis of substituted aromatic compounds, particularly phenols and benzoic acids. These transformations are often driven by the thermodynamic stability gained through aromatization and can be induced either thermally or photochemically.

A significant application is the photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones into derivatives of 3-hydroxybenzoic acid. cdnsciencepub.comresearchgate.netbohrium.com This process has been shown to produce a variety of polysubstituted 3-hydroxybenzoic acid derivatives in moderate to good yields. cdnsciencepub.comresearchgate.net The success of this transformation hinges on key factors, including the use of an optimal light wavelength and the presence of a hydrogen atom at the C6-position of the bicyclic system. cdnsciencepub.com The presence of this hydrogen is crucial to facilitate a 1,2-hydrogen shift, which leads to the formation of the phenol derivative, while preventing an undesired 1,2-shift of a carboalkoxy moiety. cdnsciencepub.com Mechanistically, the reaction is believed to proceed through a photo-induced diradical or zwitterionic intermediate. cdnsciencepub.comresearchgate.net

An alternative, though sometimes more limited, approach involves the thermal ring-opening aromatization of bicyclo[3.1.0]hexan-2-ones. researchgate.net While this method can also yield polysubstituted 3-hydroxybenzoic acid derivatives, it often requires high reaction temperatures to induce the necessary 2π disrotatory ring-opening, which can limit its applicability for sensitive substrates. researchgate.net

In addition to benzoic acid derivatives, bicyclo[3.1.0]hex-3-en-2-ones can be regioselectively converted into ortho-substituted phenols. researchgate.net For instance, 3-substituted bicyclo[3.1.0]hex-3-en-2-ones, which can be synthesized via the Pauson-Khand reaction, undergo quantitative photochemical rearrangement to the corresponding ortho-substituted phenols upon irradiation with UV light (e.g., 350 nm). researchgate.net

Below is a table summarizing the photochemical rearrangement of various substituted bicyclo[3.1.0]hex-3-en-2-ones to their corresponding 3-hydroxybenzoate products.

Substituent (R)ProductYield (%)Reference
-CO2MeMethyl 3-hydroxybenzoate75 cdnsciencepub.com
-CO2EtEthyl 3-hydroxybenzoate78 cdnsciencepub.com
-Ph3-Hydroxybiphenyl65 researchgate.net
-CH3m-Cresol72 researchgate.net

Synthesis and Reactivity of Conformationally Restricted Analogues

The rigid, three-dimensional structure of the bicyclo[3.1.0]hexane framework makes it an excellent scaffold for the design of conformationally restricted analogues of biologically active molecules. researchgate.netnih.govnih.gov By incorporating this bicyclic system, the spatial orientation of key functional groups can be precisely controlled, which can lead to enhanced binding affinity, selectivity, and metabolic stability. While the core topic is the dienone, the literature on conformational restriction predominantly focuses on the saturated bicyclo[3.1.0]hexane and bicyclo[3.1.0]hexan-2-one systems as the foundational scaffolds.

A common synthetic strategy to access the bicyclo[3.1.0]hexane core involves a base-promoted ring contraction of an epoxy ketone derived from a cyclohexanone (B45756) precursor, such as cyclohexane-1,4-dione. nih.gov This approach allows for the construction of the fundamental bicyclic skeleton, which can then be further functionalized. Other methods include intramolecular cyclopropanation of olefins with metallocarbenes and various cycloaddition reactions. d-nb.info For nitrogen-containing analogues, base-promoted intramolecular additions of vinyl cyclopropanecarboxamides have been developed to access conformationally restricted aza[3.1.0]bicycles. mdpi.com

The utility of this scaffold is evident in its application to mimic a wide range of molecules:

Nucleoside Analogues: The bicyclo[3.1.0]hexane template has been used to synthesize conformationally restricted carbocyclic nucleoside analogues, which have been evaluated for their antiviral properties. umn.edu

GABA Analogues: To develop selective inhibitors for GABA transporters (GATs), conformationally restricted analogues of GABA have been synthesized using the bicyclo[3.1.0]hexane backbone. This rigid scaffold helps to define the bioactive conformation required for selective interaction with specific GAT subtypes.

Histamine (B1213489) Receptor Ligands: The bicyclo[3.1.0]hexane scaffold has proven highly effective in the development of selective histamine receptor ligands. nih.govacs.org By restricting the conformation of the histamine pharmacophore, researchers have designed compounds with high affinity and over 100-fold selectivity for the H3 receptor subtype over the H4 subtype. nih.gov This demonstrates the power of using a rigid scaffold to differentiate between closely related biological targets.

The reactivity of these analogues is largely dictated by the functional groups appended to the rigid core. The bicyclic framework itself is generally stable under physiological conditions, providing a robust platform for orienting the pharmacophoric elements.

The following table summarizes various conformationally restricted analogues based on the bicyclo[3.1.0]hexane scaffold and their intended applications.

Analogue TypeScaffoldSynthetic Approach HighlightApplication/TargetReference
Carbocyclic NucleosidesBicyclo[3.1.0]hexaneMulti-step synthesis from chiral precursorsAntiviral (HIV, HSV) umn.edu
Histamine AnaloguesImidazolyl bicyclo[3.1.0]hexaneSynthesis from chiral cyclopropane unitsSelective H3 Receptor Ligands nih.govacs.org
Furanosyl Ring MimeticsBicyclo[3.1.0]hexaneBase-promoted ring contraction of an epoxy ketoneβ-Arabinofuranosyl & α-Galactofuranosyl Ring Analogues nih.gov
Aza-bicyclesAza[3.1.0]bicycleBase-promoted intramolecular addition of vinyl cyclopropanecarboxamidesBioactive molecule scaffolds mdpi.com

Applications in Advanced Organic Synthesis

Chiral Building Blocks and Enantioselective Transformations

The bicyclo[3.1.0]hexane framework is a prominent structural motif in numerous biologically active natural and unnatural products. researchgate.net Consequently, the development of methods to access these skeletons in an enantiomerically pure form is of significant interest. Chiral bicyclo[3.1.0]hexane derivatives are widely utilized as valuable building blocks in organic synthesis, largely due to their unique reactivity in fragmentation and rearrangement reactions. researchgate.net

A key strategy for obtaining these chiral structures involves the enantioselective cycloisomerization of 1,6- and 1,7-dienes. By deconstructing tridentate (triphos)Pt(II) catalysts into mixed diphosphine/monophosphine combinations, more active catalysts for these transformations have been developed. acs.org When chiral diphosphines like xyl-BINAP or SEGPHOS are employed, these catalysts become highly enantioselective, achieving enantio-ratios up to 98:2. acs.org

Another powerful approach is the cobalt-catalyzed asymmetric radical cascade cyclization of 1,6-enynes with diazo compounds. nih.gov This method allows for the stereoselective construction of multisubstituted cyclopropane-fused tetrahydrofurans, which are a class of 1-alkenylbicyclo[3.1.0]hexanes. nih.gov Using a D2-symmetric chiral amidoporphyrin as the supporting ligand, this process can generate products with three contiguous stereogenic centers, including two all-carbon quaternary centers, in high yields and with excellent enantioselectivity. nih.gov

Lipase-catalyzed asymmetric acetylation has also proven effective for the enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides. nih.gov This enzymatic method can resolve racemic mixtures, providing access to enantiomerically pure diacetates and monoacetates, which can then be converted into conformationally locked nucleoside analogues. nih.gov This approach is particularly valuable as the rigid bicyclo[3.1.0]hexane scaffold locks the conformation of the carbocyclic nucleoside into specific north or south conformations, which is critical for studying nucleic acid structure and function. nih.gov

Table 1: Examples of Enantioselective Transformations Yielding Bicyclo[3.1.0]hexane Derivatives

Reaction Type Catalyst/Reagent Substrate Product Type Key Finding Reference
Cycloisomerization (diphosphine)Pt(monophosphine) 1,6- and 1,7-dienes Bicyclo[3.1.0] and [4.1.0] products Enantio-ratios up to 98:2 achieved with chiral diphosphines. acs.org acs.org
Radical Cascade Cyclization Co(II) with D2-symmetric chiral amidoporphyrin 1,6-enynes and diazo compounds Cyclopropane-fused tetrahydrofurans High yields and excellent enantioselectivities for structures with three contiguous stereocenters. nih.gov nih.gov
Asymmetric Acetylation Lipase Racemic 4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol Enantiomerically pure diacetate and monoacetate Efficient resolution for the synthesis of conformationally locked carbocyclic nucleosides. nih.gov nih.gov
Oxidative Cyclopropanation Cationic AuI/chiral phosphoramidite (B1245037) complexes 1,6-Enynes Densely functionalized bicyclo[3.1.0]hexanes Provides access to products with three contiguous stereogenic centers with high enantioselectivity (up to 98:2 e.r.). researchgate.net researchgate.net

Construction of Complex Polycyclic and Bridged Molecular Frameworks

The strained bicyclo[3.1.0]hexane skeleton is a versatile platform for the synthesis of more complex polycyclic and bridged molecular structures. Various synthetic strategies have been developed to leverage the reactivity of this core.

One notable method involves the thermal rearrangement of substituted 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-ene systems. researchgate.net For instance, thermolysis of specific enol silyl (B83357) ethers derived from bicyclo[3.1.0]hexenones leads cleanly and efficiently to the formation of bicyclo[3.2.1]octadiene frameworks. researchgate.net Similarly, the thermal rearrangement of 1-(carbomethoxy)-6-exo-vinylbicyclo[3.1.0]hex-3-en-2-one yields the corresponding 1-(carbomethoxy)bicyclo[3.2.1]octa-2,6-dien-8-one. researchgate.net

Photochemical reactions also offer a powerful route to complex molecules starting from simpler precursors. The photochemical rearrangement of benzenes in nucleophilic media under acidic conditions can produce derivatives of bicyclo[3.1.0]hexene. acs.org This reaction can form a complex product with several stereogenic centers in a single photochemical step, and silyl-substituted benzenes have been found to provide rapid access to these derivatives as single isomers. acs.org

Annulation reactions provide another convergent approach. A (3+2) annulation of cyclopropenes with aminocyclopropanes, facilitated by an organic or iridium photoredox catalyst, can synthesize bicyclo[3.1.0]hexanes that possess an all-carbon quaternary center. rsc.orgnih.gov This method is highly diastereoselective, particularly when using difluorocyclopropenes, granting access to valuable building blocks for medicinal chemistry. rsc.org

Furthermore, cycloisomerization reactions of enynones mediated by aluminum halides have been developed for the construction of halogenated bicyclo[3.1.0]hexanes. rsc.org This process is believed to proceed through the activation of the carbonyl group, leading to the formation of a zwitterionic intermediate that undergoes intramolecular addition of a halide to the allene (B1206475) center. rsc.orgresearchgate.net

Table 2: Methods for Constructing Polycyclic and Bridged Frameworks

Method Starting Material(s) Resulting Framework Key Features Reference
Thermal Rearrangement Substituted 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-enes Bicyclo[3.2.1]octa-2,6-dienes Clean and efficient conversion in quantitative yields. researchgate.net researchgate.net
Photochemical Rearrangement Benzenes in nucleophilic media Bicyclo[3.1.0]hexenes Forms complex products with multiple stereogenic centers in a single step. acs.org acs.org
(3+2) Annulation Cyclopropenes and aminocyclopropanes Bicyclo[3.1.0]hexanes Convergent synthesis yielding an all-carbon quaternary center; highly diastereoselective with fluorinated derivatives. rsc.orgnih.gov rsc.orgnih.gov
Cycloisomerization 7-en-2-ynones Halogenated bicyclo[3.1.0]hexanes Mediated by aluminum halides, proceeds via carbonyl activation. rsc.org rsc.org

Development of Novel Synthetic Methodologies Based on Bicyclo[3.1.0]hexa-3,5-dien-2-one Reactivity

The unique reactivity of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one, a highly strained cyclopropene (B1174273), has been the basis for the development of novel synthetic methodologies. acs.org A significant area of research has been its rearrangement reactions, which can be triggered by different stimuli.

One such transformation is a photochemical rearrangement. A variety of substituted bicyclo[3.1.0]hex-3-en-2-ones can be converted into derivatives of 3-hydroxybenzoic acid through this process. bohrium.com This provides a novel synthetic route to valuable phenolic compounds.

Perhaps the most fascinating reactivity of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one is its rearrangement to 4-oxocyclohexa-2,5-dienylidene via heavy-atom tunneling. nih.govnih.gov This quantum tunneling phenomenon allows the carbon atom framework to rearrange even at cryogenic temperatures where there is insufficient thermal energy to overcome the classical activation barrier. nih.gov Theoretical studies have investigated the molecular mechanism of this thermal ring-opening rearrangement, suggesting it involves a singlet-triplet intersystem crossing. malta-consolider.com

Remarkably, this tunneling reaction can be catalyzed. The presence of Lewis acids such as water, trifluoroiodomethane (CF3I), or boron trifluoride (BF3) can significantly increase the rate of the tunneling rearrangement. nih.govnih.gov These Lewis acids form complexes with the reactant and product, and quantum chemical calculations predict a decrease in both the barrier height and width upon complexation, leading to the observed catalysis. nih.govnih.gov This discovery of a Lewis acid-catalyzed tunneling reaction opens new avenues for controlling reactions that are governed by quantum mechanics. nih.gov

Table 3: Novel Methodologies Based on this compound Reactivity

Methodology Substrate Product Driving Force/Catalyst Key Finding Reference
Photochemical Rearrangement Substituted bicyclo[3.1.0]hex-3-en-2-ones 3-Hydroxybenzoic acid derivatives Light Provides a novel route to substituted phenolic compounds. bohrium.com bohrium.com
Heavy-Atom Tunneling Rearrangement 1H-Bicyclo[3.1.0]hexa-3,5-dien-2-one 4-Oxocyclohexa-2,5-dienylidene Quantum Tunneling Rearrangement occurs at cryogenic temperatures, demonstrating a rare case of heavy-atom tunneling. nih.govnih.gov nih.govnih.gov
Lewis Acid-Catalyzed Tunneling 1H-Bicyclo[3.1.0]hexa-3,5-dien-2-one 4-Oxocyclohexa-2,5-dienylidene H2O, CF3I, BF3 The tunneling rate is significantly accelerated in the presence of Lewis acids. nih.govnih.gov nih.govnih.gov

Q & A

Basic Research Questions

Q. How should researchers characterize the purity and structural identity of Bicyclo[3.1.0]hexa-3,5-dien-2-one in experimental settings?

  • Methodological Answer: For novel derivatives or synthesized forms of the compound, use a combination of nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to confirm structural identity. Ensure purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. For reproducibility, document solvent systems, temperature conditions, and crystallization protocols in the experimental section, and include raw data in supplementary materials .

Q. What are the key considerations for designing reproducible experiments to study the reactivity of this compound?

  • Methodological Answer: Standardize reaction conditions (e.g., solvent polarity, temperature, and Lewis acid concentrations) to isolate variables affecting reactivity. Use inert atmospheres (e.g., nitrogen/argon) to prevent side reactions. Publish detailed protocols for substrate preparation, including purification steps, and provide access to raw kinetic data or computational input files in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers distinguish between thermal and quantum tunneling pathways in the rearrangement of this compound?

  • Methodological Answer: Conduct cryogenic experiments (e.g., at 3–20 K) to suppress thermal activation and measure temperature-independent rate constants. Compare kinetic isotope effects (KIEs) for deuterated vs. non-deuterated analogs; tunneling-dominated reactions exhibit anomalously high KIEs (>10). Pair experimental data with quantum mechanical calculations (e.g., Wentzel-Kramers-Brillouin (WKB) approximations) to model tunneling probabilities and barrier widths .

Q. What strategies reconcile contradictory kinetic data in tunneling reactions of this compound?

  • Methodological Answer: When experimental rates deviate from theoretical predictions, re-evaluate assumptions in computational models, such as barrier width approximations or solvent effects. Use multi-reference methods (e.g., CASSCF) to account for open-shell intermediates like triplet carbenes. Validate models by testing substituent effects on tunneling rates (e.g., electron-withdrawing groups narrowing barriers) .

Q. How do Lewis acids catalyze the tunneling rearrangement of this compound, and what computational methods validate these mechanisms?

  • Methodological Answer: Lewis acids (e.g., BF₃, H₂O) lower activation barriers by stabilizing transition-state analogs and reducing barrier widths via charge polarization. Use density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to calculate binding energies and barrier parameters in acid-complexed systems. Experimental validation involves correlating rate enhancements (e.g., 23-fold for CF₃I complexes) with computed barrier reductions .

Q. How can matrix isolation spectroscopy be optimized to observe the tunneling-driven ring expansion of this compound?

  • Methodological Answer: Trap reactive intermediates (e.g., 4-oxocyclohexa-2,5-dienylidene) in argon or neon matrices at ≤10 K. Use UV/Vis and IR spectroscopy to monitor carbene formation and intersystem crossing (ISC) dynamics. Time-resolved measurements with nanosecond laser pulses can capture transient species, while isotopic labeling (¹³C, ¹⁸O) aids in spectral assignments .

Data Analysis and Experimental Design

Q. How should researchers address intersystem crossing (ISC) dynamics in computational models of this compound rearrangements?

  • Methodological Answer: Incorporate spin-orbit coupling (SOC) calculations to model ISC between singlet and triplet states. Use non-adiabatic molecular dynamics (NAMD) simulations to track energy transfer pathways. Compare simulated ISC lifetimes with experimental data from time-resolved electron paramagnetic resonance (TR-EPR) spectroscopy .

Q. What experimental controls are critical when studying solvent effects on tunneling rates?

  • Methodological Answer: Use aprotic solvents (e.g., cyclohexane) to minimize hydrogen bonding interference. Compare reaction rates in neat solvents vs. solvent-Lewis acid mixtures. Include internal standards (e.g., deuterated analogs) to normalize kinetic data and account for solvent viscosity effects on diffusion-limited steps .

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